Hexafluoroacetylacetone (HFAc), also known as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, is a fluorinated β-diketone. [] It plays a significant role in various scientific research fields due to its ability to form volatile and stable metal complexes. [] HFAc is primarily used as a chelating agent for metals in fields like analytical chemistry, materials science, and coordination chemistry. [, ]
Hexafluoroacetylacetone is classified as a bidentate ligand due to its ability to coordinate with metal ions through its two oxygen atoms. This compound is derived from the acetylacetone family, where the hydrogen atoms in the acetyl groups are replaced by fluorine atoms. The synthesis of hexafluoroacetylacetone typically involves reactions between trifluoroacetic anhydride and trifluoroacetyl acetate under specific conditions .
The synthesis of hexafluoroacetylacetone can be executed through a two-step process involving:
Hexafluoroacetylacetone has a distinctive molecular structure characterized by:
Hexafluoroacetylacetone participates in various chemical reactions, primarily involving metal coordination:
The mechanism of action for hexafluoroacetylacetone primarily revolves around its ability to act as a bidentate ligand. It coordinates with metal ions through its oxygen atoms:
Studies have demonstrated that the coordination leads to significant changes in electronic properties, which can be characterized using techniques such as X-ray crystallography and NMR spectroscopy .
Hexafluoroacetylacetone exhibits several notable physical and chemical properties:
Hexafluoroacetylacetone has diverse applications across multiple scientific fields:
Hexafluoroacetylacetone (systematic IUPAC name: 1,1,1,5,5,5-hexafluoropentane-2,4-dione) is a fluorinated β-diketone with the molecular formula C₅H₂F₆O₂ and a molecular weight of 208.06 g/mol. This compound exists exclusively in the enol tautomeric form (CF₃C(OH)=CHC(O)CF₃) under standard conditions, unlike its non-fluorinated analogue acetylacetone, which exhibits approximately 85% enol content [2] [10]. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) groups stabilizes the enol form through intramolecular hydrogen bonding and extended conjugation, while simultaneously enhancing the acidity of the enolic proton (pKa ≈ 4.3) [4] [6].
The molecular structure features a nearly planar six-membered ring formed via intramolecular hydrogen bonding between the enolic hydrogen and a carbonyl oxygen. X-ray diffraction and spectroscopic analyses reveal significant alterations in bond lengths and angles compared to acetylacetone due to fluorine substitution. The C-O bond length elongates to 124.6 pm (vs. 121.0 pm in acetylacetone), while the hydrogen bond shortens considerably, increasing its strength [2] [7]. These electronic and steric modifications profoundly influence the compound’s reactivity, boiling point (70-71°C), and density (1.47-1.49 g/mL) [2] [4] [9].
Table 1: Key Molecular Properties of Hexafluoroacetylacetone
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₅H₂F₆O₂ | - |
Molecular Weight | 208.06 g/mol | - |
Boiling Point | 70-71°C | At atmospheric pressure |
Density | 1.47 g/mL | At 25°C |
Flash Point | 32°C | Closed cup method |
Primary Tautomeric Form | Enol (100%) | Keto-enol equilibrium shifted completely |
Enolic O-H Bond Length | 1.72 Å | X-ray diffraction |
Intramolecular H-Bond | 2.55 Å | Resonance-stabilized |
Hexafluoroacetylacetone was first synthesized in 1947 by Albert L. Henne and colleagues through the alkaline condensation of ethyl trifluoroacetate with 1,1,1-trifluoroacetone. This foundational work demonstrated the feasibility of producing highly fluorinated β-diketones and characterized their unique physicochemical properties [2] [10]. The compound remained a laboratory curiosity until the 1960s, when its coordination chemistry began to be systematically explored. A pivotal discovery was the enhanced volatility and stability of its metal complexes, particularly with copper(II), enabling applications in metal-organic chemistry [6].
By the 1980s, hexafluoroacetylacetone had transitioned to commercial availability due to demand from the electronics industry. Its copper complex, Cu(hfac)₂ (where hfac represents the deprotonated ligand), became a critical precursor for chemical vapor deposition (CVD) of copper interconnects in integrated circuits, replacing aluminum due to copper's superior electrical conductivity and electromigration resistance [3] [9]. Parallel research in the 1990s optimized its use in supercritical carbon dioxide (scCO₂) etching processes, capitalizing on the solvent’s tunable density to achieve precise copper oxide etching at lower temperatures (50–90°C) than gas-phase methods [5].
Table 2: Historical Milestones in Hexafluoroacetylacetone Development
Year | Milestone | Significance |
---|---|---|
1947 | First synthesis by Henne et al. | Established synthetic route for fluorinated β-diketones |
1964 | Tautomeric studies by Burdett and Rogers | Confirmed exclusive enol form via nuclear magnetic resonance spectroscopy |
1980s | Commercial production for electronics industry | Enabled scalable fabrication of microelectronic components |
1995 | Optimization of Cu(hfac)₂ for copper CVD | Provided critical precursor for semiconductor metallization |
2008 | Kinetic modeling of CuO etching in supercritical CO₂ | Demonstrated low-temperature material processing with reduced decomposition |
In coordination chemistry, hexafluoroacetylacetone serves as a versatile anionic ligand (hfac⁻) due to its ability to form stable chelates with diverse metals. The fluorine atoms inductively withdraw electron density from the oxygen donor atoms, enhancing the ligand’s Lewis acidity and the resulting complexes’ volatility. This property is critical for vapor-phase applications like chemical vapor deposition and atomic layer deposition [3] [6]. Copper(II) bis(hexafluoroacetylacetonate), Cu(hfac)₂, exemplifies this utility as a highly volatile precursor for depositing high-purity copper films in semiconductor manufacturing [3].
Academic research has elucidated the ligand’s unique reactivity on metal surfaces. Temperature-programmed desorption studies on copper single crystals reveal complex decomposition pathways. On clean Cu(210) surfaces, hexafluoroacetylacetone undergoes stepwise decomposition above 260 K, forming fragments such as CF₃COCOCF₃ (detected at 175 AMU). In contrast, oxygen-pre-treated surfaces promote desorption of intact Cu(hfac)₂ complexes at 400 K, minimizing carbon contamination [3]. This mechanistic understanding directly informs industrial etching and deposition protocols to prevent ligand decomposition that compromises material purity.
Supercritical carbon dioxide (scCO₂) technology exploits hexafluoroacetylacetone’s solubility in dense CO₂ to etch copper oxides at remarkably low temperatures (53.5–88.4°C). Kinetic studies demonstrate a reaction rate of 24.5 Å/min with an apparent activation energy of 70.2 kJ/mol and a 0.6-order dependence on ligand concentration. Water cocatalysts double the etching rate by forming hydrogen-bonded adducts with hexafluoroacetylacetone, facilitating proton transfer [5]. Beyond copper, the ligand forms stable complexes with lanthanides, nickel, palladium, and iron, enabling applications in catalysis, magnetic materials, and luminescent compounds [6] [9].
Table 3: Properties of Representative Hexafluoroacetylacetone Metal Complexes
Complex | Key Property | Application |
---|---|---|
Cu(hfac)₂ | High volatility (sublimes at 60–80°C) | Copper CVD for microelectronics |
Cu(hfac)(trimethylvinylsilane) | Low decomposition temperature | Selective copper etching |
[M(hfac)₃] (M = Fe, Cr) | Enhanced solubility in supercritical CO₂ | Eco-friendly metal extraction |
[Ln(hfac)₃] (Ln = Eu, Tb) | Efficient sensitization of Ln³⁺ emission | Luminescent sensors and OLED materials |
Pd(hfac)₂ | Transmetallation reactivity | Palladium deposition via copper displacement |
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